molecular formula C7H8Br2N2 B14914216 3,5-Dibromo-4-methylbenzene-1,2-diamine

3,5-Dibromo-4-methylbenzene-1,2-diamine

Cat. No.: B14914216
M. Wt: 279.96 g/mol
InChI Key: RSFQXXPRDCNQRF-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8Br2N2. It is a derivative of benzene, featuring two bromine atoms and an amino group attached to the benzene ring. This compound is typically found as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-methylbenzene-1,2-diamine is commonly synthesized through the bromination of 4-methylbenzene-1,2-diamine. The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves a multi-step synthesis process. This includes the initial bromination of 4-methylbenzene-1,2-diamine followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of dyes, pigments, and photosensitive materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-methylbenzene-1,2-diamine is unique due to the presence of both bromine atoms and a methyl group, which confer specific reactivity and properties. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

3,5-dibromo-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H8Br2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3

InChI Key

RSFQXXPRDCNQRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)N)Br

Origin of Product

United States

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